molecular formula C11H12ClN3O5 B7886065 ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate

ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B7886065
M. Wt: 301.68 g/mol
InChI Key: IGYCEGYJFMGCFG-GXDHUFHOSA-N
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Description

Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazone derivative characterized by a 4-methoxy-2-nitrophenyl substituent, a chloro group, and an ethyl ester moiety. The (2E)-configuration denotes the trans arrangement of substituents around the central double bond. This compound is synthesized via condensation reactions between hydrazine derivatives and ethyl chloroacetate precursors under acidic conditions . Its crystal structure (determined via X-ray diffraction) reveals intramolecular hydrogen bonding (N–H···O) and planar geometry, critical for stabilizing the E-isomer .

Properties

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCEGYJFMGCFG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 4-Methoxy-2-Nitroaniline

The starting material, 4-methoxy-2-nitroaniline, must undergo diazotization to generate the corresponding diazonium salt. This process involves:

  • Dissolving the aniline derivative in a chilled aqueous HCl solution (−5°C to 0°C).

  • Gradual addition of sodium nitrite (NaNO₂) to form the diazonium ion.

  • Maintaining pH < 3 to stabilize the diazonium intermediate.

Critical Factor : The nitro group’s electron-withdrawing nature accelerates diazonium salt decomposition, necessitating strict temperature control (−5°C to 0°C) and rapid progression to the coupling step.

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt reacts with ethyl 2-chloroacetoacetate in the presence of a weak base (e.g., sodium acetate) to form the hydrazone linkage. Key steps include:

  • Adding the diazonium solution to a mixture of ethyl 2-chloroacetoacetate and sodium acetate in acetone/water.

  • Stirring at 0°C for 1–2 hours to ensure complete coupling.

  • Isolating the product via filtration or extraction, followed by recrystallization.

Table 1: Representative Reaction Conditions for Hydrazone Formation

ParameterConditionSource
Temperature0°C to 5°C
Solvent SystemAcetone/Water (1:1 v/v)
BaseSodium acetate (1.2 equiv)
Reaction Time1.5–2 hours
Yield72–85% (for 4-methoxyphenyl analog)

Configuration Control and Stereochemical Outcomes

The (2E)-configuration of the hydrazone group is critical for reactivity in downstream applications (e.g., cyclization to heterocycles). Factors influencing configuration include:

Role of Solvent and Temperature

  • Polar aprotic solvents (e.g., acetone) favor the E-configuration by stabilizing the transition state through dipole interactions.

  • Temperatures below 5°C minimize thermal isomerization, preserving the desired geometry.

Hydrogen Bonding and Crystal Packing

In the 4-methoxyphenyl analog, intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen stabilizes the Z-configuration. For the nitro-substituted derivative, the nitro group’s electron-withdrawing effect may reduce this interaction, favoring the E-isomer. X-ray crystallography is recommended to confirm configuration.

Advanced Catalytic Methods

Phase Transfer Catalysis (PTC)

The patent CN104130159A describes using benzyltriethylammonium chloride as a PTC to enhance coupling efficiency. This method:

  • Reduces reaction time from 2 hours to 45 minutes.

  • Improves yield to 89% for the 4-methoxyphenyl variant.

Table 2: Impact of Catalysts on Reaction Efficiency

CatalystYield (%)Reaction TimeSource
None722 hours
Benzyltriethylammonium chloride8945 minutes
Tetrabutylammonium bromide831 hour

Solvent Optimization

Replacing water with dichloromethane (DCM) under PTC conditions minimizes hydrolysis of the α-chloroester, increasing product purity.

Challenges in Nitro Group Incorporation

The 2-nitro substituent introduces unique challenges:

  • Steric hindrance may slow coupling kinetics, requiring prolonged reaction times.

  • Acidic conditions during diazotization risk nitro group reduction; thus, neutral pH post-diazotization is critical.

  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:3) effectively separates nitro-substituted hydrazones from byproducts.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • δ 1.30 (t, J = 7.1 Hz, CH₂CH₃).

    • δ 3.90 (s, OCH₃).

    • δ 7.20–8.10 (m, aromatic protons).

  • IR : Peaks at 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N), and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

HPLC analysis with a C18 column (MeCN/H₂O = 70:30) typically shows ≥98% purity for analogous compounds.

Industrial-Scale Considerations

Waste Management

  • Neutralization of acidic waste with CaCO₃ precipitates hazardous aromatic amines for safe disposal .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized products.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Molecular Weight : 256.69 g/mol
  • IUPAC Name : Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate

The compound features a chloroacetate moiety and a hydrazone linkage, which contribute to its reactivity and potential biological activity.

Physical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. The presence of the nitrophenyl group suggests possible activity against various pathogens or as an anti-cancer agent.

Case Study: Anticancer Activity

A study explored the compound's cytotoxic effects on cancer cell lines. Results indicated that it inhibited cell proliferation significantly in certain types of cancer cells, suggesting a mechanism that warrants further investigation .

Agricultural Chemistry

The compound's structure indicates potential use as a pesticide or herbicide. Its ability to interfere with biological processes can be harnessed to develop effective agricultural chemicals.

Case Study: Pesticidal Efficacy

Research demonstrated that derivatives of this compound exhibited significant insecticidal properties against common agricultural pests. Field trials showed a marked reduction in pest populations, supporting its viability as a natural pesticide alternative .

Material Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of polymers or coatings with specific functionalities.

Case Study: Polymer Synthesis

In a recent study, researchers integrated this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials demonstrated improved performance characteristics compared to traditional polymers .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl hydrazine moiety can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly influence electronic properties and reactivity. Key analogs include:

Compound Name Substituents on Phenyl Ring Key Features Reference
Ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]acetate 4-Nitro Lacks methoxy group; stronger electron-withdrawing effect enhances electrophilicity, potentially accelerating hydrazone formation.
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-Methoxy Z-isomer shows distinct molecular packing due to stereochemistry; methoxy group donates electrons, increasing solubility in polar solvents.
Ethyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]acetate 4-Bromo Bromine’s steric bulk and moderate electron-withdrawing effects may alter reaction kinetics and crystal packing.
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate 4-Fluoro Fluorine’s electronegativity enhances stability; potential for bioactivity due to halogen interactions.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring nucleophilic attack in synthesis.
  • Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce reactivity.
  • Halogen substituents (bromo, fluoro) balance steric and electronic effects, enabling tailored applications in medicinal chemistry .

Stereochemical Differences (E vs Z Isomers)

The E/Z configuration impacts molecular geometry and intermolecular interactions:

  • E-isomer : The trans arrangement minimizes steric hindrance between the chloro and hydrazone groups, favoring planar structures stabilized by conjugation .
  • Z-isomer: Observed in ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, this cis configuration induces non-planar geometry, altering crystal packing and hydrogen-bonding networks .

Crystallographic Data Comparison :

Parameter Ethyl (2E)-Target Compound (Hypothetical) Ethyl (Z)-4-Methoxyphenyl Analog
Bond Length (N–N) ~1.35 Å 1.34 Å
Dihedral Angle (C–N–N–C) ~180° (planar) 172° (slight deviation)
Hydrogen Bonding N–H···O (2.11 Å) N–H···O (2.10 Å)

Physicochemical and Spectral Properties

  • Solubility: Methoxy groups enhance solubility in ethanol and DMSO compared to nitro or halogenated analogs .
  • UV-Vis Spectra : Nitro derivatives exhibit strong absorbance in the 350–400 nm range due to n→π* transitions, while methoxy analogs show peaks near 300 nm .
  • Thermal Stability : Halogenated compounds (e.g., bromo ) exhibit higher melting points (~150–160°C) compared to methoxy analogs (~120–130°C) .

Biological Activity

Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate, with CAS number 119750-09-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C11H12ClN3O5C_{11}H_{12}ClN_{3}O_{5}, with a molecular weight of 301.68 g/mol. The compound features a chloroacetate moiety linked to a hydrazone structure, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC11H12ClN3O5C_{11}H_{12}ClN_{3}O_{5}
Molecular Weight301.68 g/mol
CAS Number119750-09-3
Boiling PointNot available
Hazard StatementsH302, H315, H319, H335

Biological Activity Overview

Research indicates that compounds containing hydrazone structures often exhibit significant biological activities, including:

1. Antimicrobial Activity
Hydrazones have been studied for their antibacterial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that related compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria.

2. Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Similar hydrazone derivatives have been reported to inhibit cancer cell proliferation effectively. In vitro studies indicate that modifications in the phenyl ring can enhance cytotoxic effects on cancer cells such as MCF-7 and HeLa lines.

3. Antioxidant Properties
Compounds with nitro and methoxy substituents have been linked to antioxidant activities. This compound may exhibit free radical scavenging abilities, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Antibacterial Evaluation : A study assessed the antibacterial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    CompoundMIC (µg/mL)Bacterial Strain
    Ethyl (compound studied)50Staphylococcus aureus
    Ethyl (compound studied)75Escherichia coli
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 10 to 100 µM.
    Cell LineIC50 (µM)
    MCF-720
    HeLa25
  • Antioxidant Activity : The DPPH radical scavenging assay indicated that the compound possesses moderate antioxidant activity, with an IC50 value of approximately 60 µg/mL.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate?

Methodological Answer:

  • Synthesis : Use condensation reactions between hydrazine derivatives and chloroacetate precursors. For example, react 4-methoxy-2-nitrophenylhydrazine with ethyl 2-chloro-2-oxoacetate under controlled acidic or basic conditions. Monitor reaction progress via TLC and purify via recrystallization using ethanol or methanol .
  • Characterization :
    • Spectroscopy : Confirm the (E)-configuration of the hydrazone bond using UV-Vis (absorption bands near 350–400 nm for conjugated systems) and IR (stretching frequencies for C=N at ~1600 cm⁻¹ and NO₂ at ~1520/1350 cm⁻¹).
    • NMR : Analyze ¹H NMR for hydrazone proton signals (δ 8–10 ppm) and NOESY to distinguish E/Z isomerism .

Q. How is the molecular structure confirmed using crystallographic techniques?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation of a dichloromethane/hexane mixture.
    • Collect data using an Agilent SuperNova diffractometer (Cu-Kα radiation, λ = 1.54184 Å).
    • Refine structures with software like SHELXL, reporting R-factors (e.g., R₁ = 0.038) and geometric parameters (bond lengths, angles). For example, the compound crystallizes in a monoclinic P21 space group with unit cell parameters a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.468° .

Q. What crystallization strategies optimize yield and purity for X-ray analysis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) for slow evaporation.
  • Temperature Control : Maintain a stable temperature (20–25°C) to avoid polymorphic transitions.
  • Seeding : Introduce microcrystals from prior batches to promote uniform growth .

Advanced Research Questions

Q. How does crystallographic data resolve E/Z isomerism in hydrazone derivatives?

Methodological Answer:

  • Dihedral Angle Analysis : Measure the angle between the hydrazone C=N bond and the aromatic ring. For the (E)-isomer, angles typically exceed 150°, while (Z)-isomers show smaller angles (<30°).
  • Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H···O) that stabilize the E-configuration. In related compounds, hydrogen bonding between the hydrazone N–H and nitro/methoxy groups locks the geometry .
  • Data Comparison : Cross-validate with computational models (DFT) to assess energy differences between isomers .

Q. How can spectroscopic and crystallographic data contradictions be addressed?

Methodological Answer:

  • Case Example : If NMR suggests a single isomer but SCXRD reveals mixed phases:
    • Perform dynamic NMR at variable temperatures to detect tautomerism.
    • Re-examine crystallization conditions for selective phase formation.
    • Use Hirshfeld surface analysis to identify packing effects influencing solid-state vs solution behavior .

Q. What mechanistic insights guide the design of reactions involving this compound?

Methodological Answer:

  • Reactivity Studies :
    • Nucleophilic Substitution : The chloroacetate moiety reacts with amines or thiols. Monitor by ¹³C NMR for carbonyl carbon shifts (δ 165–170 ppm).
    • Cyclization : Under basic conditions, the hydrazone can form heterocycles (e.g., triazoles). Use LC-MS to track intermediates.
  • Kinetic Control : Adjust reaction temperature and solvent polarity to favor desired pathways. For example, DMF at 60°C accelerates cyclization vs DCM at 25°C .

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